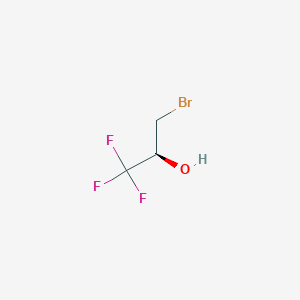
(S)-3-Bromo-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol typically involves the bromination of 1,1,1-trifluoropropan-2-ol. This can be achieved through the reaction of 1,1,1-trifluoropropan-2-ol with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted alcohols, ethers, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
(S)-3-Bromo-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine and hydroxyl groups play a crucial role in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
®-3-Bromo-1,1,1-trifluoropropan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Bromo-1,1,1-trifluoropropane: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Chloro-1,1,1-trifluoropropan-2-ol: Similar structure with chlorine instead of bromine, leading to variations in reactivity and use.
Uniqueness: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination imparts distinct reactivity and makes it valuable in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C3H4BrF3O |
|---|---|
Poids moléculaire |
192.96 g/mol |
Nom IUPAC |
(2S)-3-bromo-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2/t2-/m1/s1 |
Clé InChI |
VBHIIZIQRDVGDH-UWTATZPHSA-N |
SMILES isomérique |
C([C@H](C(F)(F)F)O)Br |
SMILES canonique |
C(C(C(F)(F)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



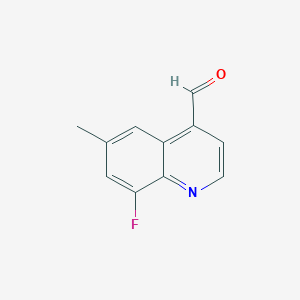


![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)
![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)
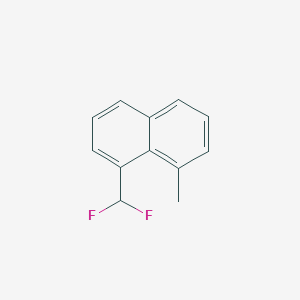
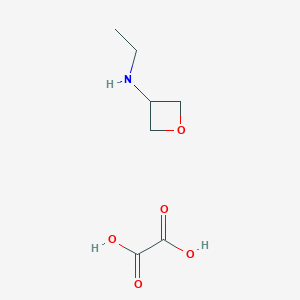

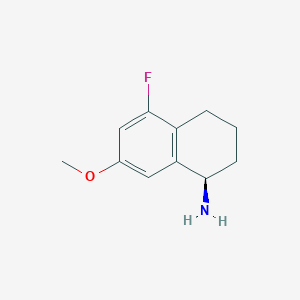
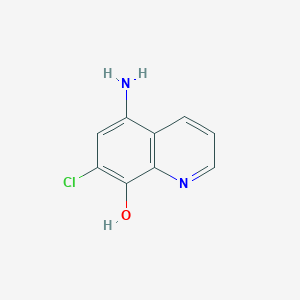

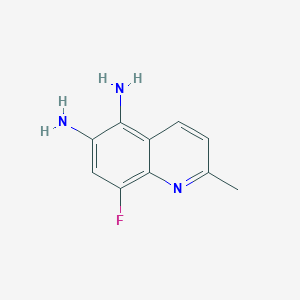
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)
